8-Hydroxybergaptol 5-O-glucoside

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 8-Hydroxybergaptol 5-O-glucoside often involves complex organic reactions. For example, the synthesis of 8,10-di-O-methylbergenin, a related compound, demonstrates key elements such as stereoselective installation of a beta-C-aryl linkage, palladium(0)-catalyzed aryl carbonylation, and regioselective lactonization reaction (Herzner, Palmacci, & Seeberger, 2002). These steps highlight the complexity and precision required in synthesizing such molecules, which likely applies to the synthesis of 8-Hydroxybergaptol 5-O-glucoside as well.

Molecular Structure Analysis

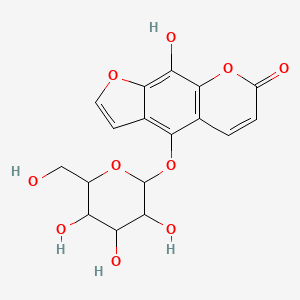

The molecular structure of glucosides like 8-Hydroxybergaptol 5-O-glucoside is critical for their biological function and chemical reactivity. The presence of the hydroxy group and the glucoside moiety plays a significant role in the compound's solubility, stability, and interaction with biological molecules. Studies on similar compounds, such as the glucosylation of hydroxycinnamic acids, provide insights into how structural features influence the properties of these molecules (Galland et al., 2007).

Chemical Reactions and Properties

The chemical properties of 8-Hydroxybergaptol 5-O-glucoside are influenced by its functional groups. The hydroxy and glucoside groups can undergo various chemical reactions, including esterification, glycosylation, and oxidation. These reactions can alter the compound's chemical behavior and its biological activity. For instance, the synthesis and characterization of clioquinol glucoconjugate, a similar compound, demonstrate the potential for forming molecular complexes and exhibiting biological activities such as antibacterial and anticancer activities (Oliveri et al., 2012).

Physical Properties Analysis

The physical properties of 8-Hydroxybergaptol 5-O-glucoside, such as solubility, melting point, and boiling point, are determined by its molecular structure. The glucoside moiety, in particular, affects the solubility in water and other solvents, which is crucial for its application in various fields. Research on similar glucoside compounds indicates that modifications to the glucoside structure can significantly alter these physical properties, enhancing their applicability (Chang et al., 2019).

Chemical Properties Analysis

The chemical properties of 8-Hydroxybergaptol 5-O-glucoside, including reactivity and stability, are influenced by its functional groups. The compound's ability to participate in chemical reactions, such as hydrolysis, oxidation, and reduction, is essential for understanding its behavior in biological systems and its potential applications. Studies on the enzymatic hydrolysis and synthesis of related glucoside compounds provide valuable insights into these properties (Vaughn & Berhow, 2004).

Applications De Recherche Scientifique

Inhibition of Platelet Aggregation

8-Hydroxybergaptol 5-O-glucoside, as part of the coumarin glucosides family, has been found in the roots of Heracleum rapula. These compounds have demonstrated inhibitory effects on rabbit platelet aggregation induced by various agents, showing weak to moderate activities (Xiao et al., 2005)(Xiao et al., 2005).

Cancer Therapy Applications

Research on glycosylated copper(II) ionophores, which include derivatives of 8-hydroxyquinolines, highlights their potential in cancer therapy. These compounds, in the presence of Cu(2+), have shown pharmacologically relevant antiproliferative activity against tumor cells, suggesting their use as prodrugs activated by β-glucosidase in targeted cancer therapy (Oliveri et al., 2013)(Oliveri et al., 2013).

Industrial Applications in Stability and Solubility Enhancement

A study by Chang et al. (2019) on 8-Hydroxydaidzein, a compound structurally related to 8-Hydroxybergaptol 5-O-glucoside, showed that its glucosylation can significantly enhance aqueous solubility and alkaline stability. This suggests potential industrial applications of similar glucosylated compounds for improved stability and solubility (Chang et al., 2019).

Safety And Hazards

As a natural compound, 8-Hydroxybergaptol 5-O-glucoside is generally considered safe. However, further toxicological studies are needed to assess any potential hazards.

Orientations Futures

Research on 8-Hydroxybergaptol 5-O-glucoside should explore:

- Biological Activities : Investigate its potential health benefits, such as antioxidant, anti-inflammatory, or anticancer properties.

- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion in vivo.

- Structure-Activity Relationships : Explore modifications for improved bioactivity.

- Clinical Applications : Evaluate its therapeutic potential in various diseases.

Propriétés

IUPAC Name |

9-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O10/c18-5-8-10(20)11(21)12(22)17(25-8)27-14-6-1-2-9(19)26-16(6)13(23)15-7(14)3-4-24-15/h1-4,8,10-12,17-18,20-23H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLNHCJQIHSOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxybergaptol 5-O-glucoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.